Sandaracopimaric acid
Sandaracopimaric acid
Sandaracopimaric acid is a pimarane diterpenoid that is (1S,4aS,4bS,7R,10aS)-1,4a,7-trimethyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene carrying a carboxy group at position 1 and a vinyl group at position 7. It is a natural product found in several plant species. It has a role as a plant metabolite. It is a tricyclic diterpenoid, a monocarboxylic acid and a pimarane diterpenoid.
Brand Name:
Vulcanchem
CAS No.:
471-74-9
VCID:
VC0016901
InChI:
InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,13,15-16H,1,6-12H2,2-4H3,(H,21,22)/t15-,16+,18-,19+,20+/m0/s1
SMILES:
CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C=C
Molecular Formula:
C20H30O2
Molecular Weight:
302.5 g/mol
Sandaracopimaric acid
CAS No.: 471-74-9
Main Products
VCID: VC0016901
Molecular Formula: C20H30O2
Molecular Weight: 302.5 g/mol
CAS No. | 471-74-9 |
---|---|
Product Name | Sandaracopimaric acid |
Molecular Formula | C20H30O2 |
Molecular Weight | 302.5 g/mol |
IUPAC Name | (1R,4aR,4bS,7R,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid |
Standard InChI | InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,13,15-16H,1,6-12H2,2-4H3,(H,21,22)/t15-,16+,18-,19+,20+/m0/s1 |
Standard InChIKey | MHVJRKBZMUDEEV-KRFUXDQASA-N |
Isomeric SMILES | C[C@@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C=C |
SMILES | CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C=C |
Canonical SMILES | CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C=C |
Description | Sandaracopimaric acid is a pimarane diterpenoid that is (1S,4aS,4bS,7R,10aS)-1,4a,7-trimethyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene carrying a carboxy group at position 1 and a vinyl group at position 7. It is a natural product found in several plant species. It has a role as a plant metabolite. It is a tricyclic diterpenoid, a monocarboxylic acid and a pimarane diterpenoid. |
Synonyms | (1R)-1,2,3,4,4a,4bα,5,6,7,9,10,10aα-Dodecahydro-1,4aβ,7-trimethyl-7α-vinyl-1-phenanthrenecarboxylic acid;13-Methyl-17-norabieta-8(14),15-diene-18-oic acid |
Reference | 1: Afonso A. 4-carbomethoxy-5-alpha-androstane derivatives. Synthesis of (-)-sandaracopimaric acid. J Org Chem. 1970 Jun;35(6):1949-53. PubMed PMID: 5446989. 2: Gao W, Dong X, Xie N, Zhou C, Fan Y, Chen G, Wang Y, Wei T, Zhu D. Dehydroabietic acid isolated from Commiphora opobalsamum causes endothelium-dependent relaxation of pulmonary artery via PI3K/Akt-eNOS signaling pathway. Molecules. 2014 Jun 23;19(6):8503-17. doi: 10.3390/molecules19068503. PubMed PMID: 24959678. 3: Geisler K, Jensen NB, Yuen MM, Madilao L, Bohlmann J. Modularity of Conifer Diterpene Resin Acid Biosynthesis: P450 Enzymes of Different CYP720B Clades Use Alternative Substrates and Converge on the Same Products. Plant Physiol. 2016 May;171(1):152-64. doi: 10.1104/pp.16.00180. Epub 2016 Mar 2. PubMed PMID: 26936895; PubMed Central PMCID: PMC4854711. 4: Zaugg J, Khom S, Eigenmann D, Baburin I, Hamburger M, Hering S. Identification and characterization of GABA(A) receptor modulatory diterpenes from Biota orientalis that decrease locomotor activity in mice. J Nat Prod. 2011 Aug 26;74(8):1764-72. doi: 10.1021/np200317p. Epub 2011 Jul 27. PubMed PMID: 21793559. |
PubChem Compound | 221580 |
Last Modified | Dec 23 2021 |
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